molecular formula C8H21ClSi2 B14433466 1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane CAS No. 80034-58-8

1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane

Katalognummer: B14433466
CAS-Nummer: 80034-58-8
Molekulargewicht: 208.87 g/mol
InChI-Schlüssel: ZZXCMNBCZCHNBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C8H21ClSi2 It is characterized by the presence of a butyl group and a chlorine atom attached to a disilane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyldisilane with butyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-butyl-2-chloro-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the disilane backbone can undergo oxidation or reduction. These reactions lead to the formation of different products, which can exert specific effects depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is unique due to its specific combination of a butyl group and a chlorine atom attached to a disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

80034-58-8

Molekularformel

C8H21ClSi2

Molekulargewicht

208.87 g/mol

IUPAC-Name

butyl-[chloro(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C8H21ClSi2/c1-6-7-8-10(2,3)11(4,5)9/h6-8H2,1-5H3

InChI-Schlüssel

ZZXCMNBCZCHNBZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](C)(C)[Si](C)(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.